molecular formula C7H6N2O B13504255 5-Methyloxazolo[4,5-b]pyridine

5-Methyloxazolo[4,5-b]pyridine

Cat. No.: B13504255
M. Wt: 134.14 g/mol
InChI Key: DJRNYIVWJPATBR-UHFFFAOYSA-N
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Description

5-Methyloxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and biochemistryThe structure of this compound consists of a fused oxazole and pyridine ring, making it a unique and versatile molecule for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloxazolo[4,5-b]pyridine can be achieved through several methods. One common approach involves the reaction of 6-methyl-2-amino-3-hydroxypyridine with potassium ethylxanthate, resulting in the formation of 5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione . This intermediate can then be further reacted with amines to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

5-Methyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen and oxygen atoms in the oxazole ring and the methyl group attached to the pyridine ring .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce reduced forms of the compound with altered electronic properties .

Mechanism of Action

The mechanism of action of 5-Methyloxazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, an enzyme responsible for the biosynthesis of precursors of both androgens and estrogens . This inhibition can lead to reduced levels of these hormones, which may be beneficial in treating hormone-dependent cancers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyloxazolo[4,5-b]pyridine stands out due to its specific substitution pattern and the presence of a methyl group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

5-methyl-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C7H6N2O/c1-5-2-3-6-7(9-5)8-4-10-6/h2-4H,1H3

InChI Key

DJRNYIVWJPATBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)OC=N2

Origin of Product

United States

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